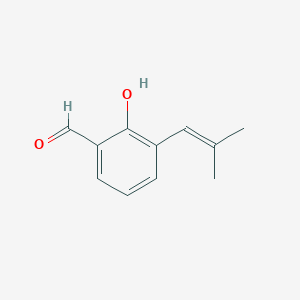
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% (2C6N4TFP) is a phenol compound with a wide range of applications in the scientific research field. It is a popular compound for use in laboratory experiments due to its ability to act as a catalyst, its low toxicity, and its low cost. 2C6N4TFP has been used in a variety of research areas, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool in pharmacology. In organic synthesis, 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has been used as a catalyst for the synthesis of a variety of compounds, including polymers, polyesters, and polyamides. In biochemistry, it has been used as a reagent for the detection of proteins, lipids, and carbohydrates. In pharmacology, it has been used as a tool to study the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% acts as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool in pharmacology. In organic synthesis, it acts as a Lewis acid, forming a complex with the reactants, which increases the rate of reaction. In biochemistry, it acts as a nucleophile, forming a covalent bond with the substrate, which triggers a reaction. In pharmacology, it acts as a ligand, binding to the target molecule and modulating its activity.
Biochemical and Physiological Effects
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the rate of reaction, increase the yield of the reaction, and reduce the amount of byproducts. It has also been shown to have a variety of physiological effects, including increased cell proliferation, increased cell survival, increased mitochondrial respiration, and increased glucose uptake.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has several advantages for use in laboratory experiments. It is a low-cost, low-toxicity compound, which makes it an ideal choice for use in a variety of experiments. It is also a highly reactive compound, which makes it suitable for use in a variety of reactions. However, it has several limitations for use in laboratory experiments. It is a highly volatile compound, which makes it difficult to store and handle. It is also a highly reactive compound, which can lead to unwanted side reactions.
Orientations Futures
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% has a wide range of potential future applications. It could be used to develop new catalysts for organic synthesis, new reagents for biochemistry, and new tools for pharmacology. It could also be used to develop new drugs and therapeutics. Additionally, it could be used to develop new methods for detecting and quantifying proteins, lipids, and carbohydrates. Finally, it could be used to develop new methods for studying the pharmacokinetics and pharmacodynamics of drugs.
Méthodes De Synthèse
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97% can be synthesized through a two-step process. The first step involves the reaction of 2-chloro-6-nitrophenol with trifluoromethanesulfonic acid to form 2-chloro-6-trifluoromethoxy-4-nitrophenol. The second step involves the reduction of 2-chloro-6-trifluoromethoxy-4-nitrophenol with sodium borohydride to form 2-Chloro-6-nitro-4-(trifluoromethoxy)phenol, 97%.
Propriétés
IUPAC Name |
2-chloro-6-nitro-4-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO4/c8-4-1-3(16-7(9,10)11)2-5(6(4)13)12(14)15/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPBNODSRMPEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitro-4-(trifluoromethoxy)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














